3-Chloro-2-methylpropan-1-ol

Description

BenchChem offers high-quality 3-Chloro-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

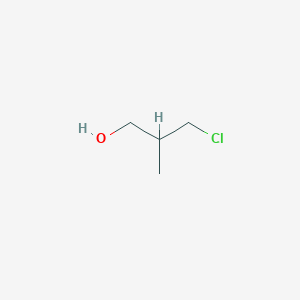

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQULNQFAEYXUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445907 | |

| Record name | 1-Propanol, 3-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10317-10-9 | |

| Record name | 1-Propanol, 3-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylpropan-1-ol: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylpropan-1-ol is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly as a versatile building block in the pharmaceutical industry. Its structure, featuring both a primary alcohol and a primary alkyl chloride, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 3-Chloro-2-methylpropan-1-ol, with a focus on its role in drug development.

Chemical Identity and Physical Properties

3-Chloro-2-methylpropan-1-ol is a colorless liquid with the chemical formula C₄H₉ClO.[1][2] It is also known by its IUPAC name, 3-chloro-2-methylpropan-1-ol, and its CAS number is 10317-10-9.[1][3]

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO | [1][2] |

| Molecular Weight | 108.57 g/mol | [1] |

| CAS Number | 10317-10-9 | [1] |

| IUPAC Name | 3-chloro-2-methylpropan-1-ol | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Boiling Point | 167.0 ± 13.0 °C at 760 mmHg | [3] |

| Flash Point | 76.5 ± 15.3 °C | [3] |

| Refractive Index | 1.4460 | [3] |

| SMILES | CC(CO)CCl | [1] |

Molecular Structure and Spectroscopic Analysis

The structure of 3-Chloro-2-methylpropan-1-ol consists of a three-carbon propane backbone. A chlorine atom is attached to one of the terminal carbons (C3), a methyl group is attached to the central carbon (C2), and a hydroxyl group is attached to the other terminal carbon (C1). This arrangement makes it a primary alcohol and a primary alkyl chloride.

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C1 -- O [len=1.5]; C3 -- Cl [len=1.5]; C2 -- H3 [len=1.0]; C1 -- H1 [len=1.0]; C1 -- H2 [len=1.0]; O -- H4 [len=1.0]; C3 -- H5 [len=1.0]; C3 -- H6 [len=1.0];

// Methyl group C4 [label="C"]; C2 -- C4 [len=1.5]; C4 -- H7 [len=1.0]; C4 -- H8 [len=1.0]; C4 -- H9 [len=1.0]; }

Figure 1: 2D Structure of 3-Chloro-2-methylpropan-1-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-Chloro-2-methylpropan-1-ol is expected to show distinct signals for the different proton environments. The hydroxyl proton will appear as a broad singlet, the protons on the carbon bearing the hydroxyl group will be a doublet, the single proton on the chiral center will be a multiplet, the protons on the carbon bearing the chlorine will be a doublet, and the methyl protons will appear as a doublet.[4] The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule.[5] The carbon attached to the oxygen will have a chemical shift in the range of 60-70 ppm, while the carbon attached to the chlorine will be in the range of 40-50 ppm. The methyl and methine carbons will appear at higher fields.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Chloro-2-methylpropan-1-ol will exhibit characteristic absorption bands for its functional groups.[8] A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the alcohol group, a result of hydrogen bonding.[8] C-H stretching vibrations of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.[9] The C-O stretching of the primary alcohol will appear around 1050 cm⁻¹, and the C-Cl stretching vibration will be found in the fingerprint region, typically between 600 and 800 cm⁻¹.[9]

Mass Spectrometry (MS)

In the mass spectrum of 3-Chloro-2-methylpropan-1-ol, the molecular ion peak (M+) is expected at m/z 108, with a characteristic M+2 peak at m/z 110 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.[10] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[11] For this molecule, fragmentation may also involve the loss of a chloromethyl radical (•CH₂Cl) or a methyl radical (•CH₃).

Synthesis of 3-Chloro-2-methylpropan-1-ol

Several synthetic routes to 3-Chloro-2-methylpropan-1-ol have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

From 3-Chloro-2-methylpropene (Methallyl Chloride)

A common and efficient method for the synthesis of 3-Chloro-2-methylpropan-1-ol is the hydroboration-oxidation of 3-chloro-2-methylpropene.[12][13] This two-step process provides anti-Markovnikov addition of water across the double bond, selectively forming the primary alcohol.[13][14]

MethallylChloride [label="3-Chloro-2-methylpropene"]; Intermediate [label="Organoborane Intermediate"]; FinalProduct [label="3-Chloro-2-methylpropan-1-ol"];

MethallylChloride -> Intermediate [label="1. BH₃-THF"]; Intermediate -> FinalProduct [label="2. H₂O₂, NaOH"]; }

Figure 2: Synthesis via Hydroboration-Oxidation

Experimental Protocol: Hydroboration-Oxidation of 3-Chloro-2-methylpropene [15][16]

-

Hydroboration: To a solution of 3-chloro-2-methylpropene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure complete formation of the organoborane intermediate.

-

Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The temperature is carefully controlled to prevent overheating.

-

Work-up: After the oxidation is complete, the layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3-Chloro-2-methylpropan-1-ol can be purified by distillation under reduced pressure.

From 2-Methylpropan-1-ol

An alternative synthesis involves the chlorination of 2-methylpropan-1-ol. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with concentrated HCl is a classic example of a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.[17][18]

Reactivity and Chemical Transformations

The bifunctional nature of 3-Chloro-2-methylpropan-1-ol allows for selective reactions at either the hydroxyl or the chloro group, depending on the reaction conditions.

Reactions of the Hydroxyl Group

The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to an ether via the Williamson ether synthesis.[1][19][20][21][22]

Reactions of the Chloro Group

The primary alkyl chloride is susceptible to nucleophilic substitution reactions (Sₙ2).[23][24] This allows for the introduction of a variety of functional groups. For example, reaction with sodium azide (NaN₃) yields the corresponding azido-alcohol, a precursor to amines.[24]

StartingMaterial [label="3-Chloro-2-methylpropan-1-ol"]; Product [label="3-Azido-2-methylpropan-1-ol"];

StartingMaterial -> Product [label="NaN₃, DMF"]; }

Figure 3: Nucleophilic Substitution with Azide

Applications in Drug Development

3-Chloro-2-methylpropan-1-ol and its isomers are valuable intermediates in the synthesis of pharmaceuticals, particularly as building blocks for more complex molecules.[5][22][25][26][27]

Intermediate in the Synthesis of Lercanidipine

One of the notable applications of a closely related isomer, 1-chloro-2-methyl-2-propanol, is in the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[5][25] In the patented synthesis, 1-chloro-2-methyl-2-propanol is esterified with an acid chloride derivative of the dihydropyridine core.[25] While the specific use of 3-chloro-2-methylpropan-1-ol in Lercanidipine synthesis is less documented in readily available literature, its structural similarity makes it a potential alternative or a precursor to other key intermediates. The "Lercanidipine Impurity 38" listed in PubChem with the same structure as 3-chloro-2-methylpropan-1-ol suggests its presence in some synthetic routes or as a related substance.[1]

Safety and Handling

3-Chloro-2-methylpropan-1-ol should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[18][23] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[28]

The toxicity of 3-Chloro-2-methylpropan-1-ol is not extensively documented, but related halogenated alcohols can be harmful if swallowed, inhaled, or absorbed through the skin.[29][30] For instance, the oral LD50 in rats for the related compound 3-chloro-1,2-propanediol is reported to be 150 mg/kg, indicating high acute toxicity.[29] The National Toxicology Program has also noted that the precursor, 3-chloro-2-methylpropene, is reasonably anticipated to be a human carcinogen based on animal studies.[20][21] Given these data points, it is prudent to treat 3-Chloro-2-methylpropan-1-ol with a high degree of caution.

Conclusion

3-Chloro-2-methylpropan-1-ol is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is essential for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10855403, 1-Propanol, 3-chloro-2-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). WO2006059332A1 - Intermediates for the preparation of lercanidipine.

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Profile: 3-Chloro-2-methylpropene. Retrieved from [Link]

-

Google Patents. (n.d.). A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009. Retrieved from [Link]

- Google Patents. (n.d.). EP1860102A1 - Process for Producing Lercanidipine.

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). US20090227800A1 - novel process for the preparation of lercanidipine.

-

Save My Exams. (2025, May 22). Chlorination of 2-Methylpropan-2-ol (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-chloro-2-methyl-1-propanol. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015, February 13). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Retrieved from [Link]

- Google Patents. (n.d.). CN103360263B - Synthesis method of lercanidipine intermediates.

-

LookChem. (n.d.). 3-Chloro-2-methylpropan-1-ol. Retrieved from [Link]

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020, May 12). International Journal of Research and Analytical Reviews, 7(2). Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 1). 10.13: Hydroboration–Oxidation. Retrieved from [Link]

-

brainly.com. (2023, June 12). (3-Chloro-2-methylpropyl) methyl ether reacts with sodium azide (NaN_3) in DMF to give. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Preparation of an organic liquid: supporting resources. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Allen. (n.d.). The hydroboration oxidation of 2-methyl propene yields-. Retrieved from [Link]

-

Michigan State University. (n.d.). Nucleophilic Aliphatic Substitution Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Harper College. (2010, July 24). SIGMA-ALDRICH. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). Retrieved from [Link]

-

Lethal Dose Table. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

PubMed. (n.d.). Biochemical Toxicology of Unsaturated Halogenated Monomers. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-chloro-. Retrieved from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). SCREENING-LEVEL HAZARD CHARACTERIZATION Long Chain Alcohols Category. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

PubMed. (n.d.). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]

Sources

- 1. 1-Propanol, 3-chloro-2-methyl- | C4H9ClO | CID 10855403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. lookchem.com [lookchem.com]

- 4. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 3-Chloro-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 13. The hydroboration oxidation of 2-methyl propene yields- [allen.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. savemyexams.com [savemyexams.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009 [data.epo.org]

- 20. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. US20090227800A1 - novel process for the preparation of lercanidipine - Google Patents [patents.google.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. odinity.com [odinity.com]

- 25. WO2006059332A1 - Intermediates for the preparation of lercanidipine - Google Patents [patents.google.com]

- 26. EP1860102A1 - Process for Producing Lercanidipine - Google Patents [patents.google.com]

- 27. CN103360263B - Synthesis method of lercanidipine intermediates - Google Patents [patents.google.com]

- 28. hmdb.ca [hmdb.ca]

- 29. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 30. researchgate.net [researchgate.net]

Spectroscopic data for 3-Chloro-2-methylpropan-1-ol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methylpropan-1-ol

Introduction

3-Chloro-2-methylpropan-1-ol (CAS No: 10317-10-9) is a halogenated primary alcohol with the molecular formula C₄H₉ClO.[1] Its structure presents several key features for spectroscopic analysis: a primary hydroxyl group, a stereocenter at the second carbon, a methyl group, and a chlorine-substituted methylene group. This combination of functional groups necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. For researchers in synthetic chemistry and drug development, a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and characterization of related impurities or derivatives.[2]

This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Chloro-2-methylpropan-1-ol. It is designed to serve as a practical reference, explaining not just the data itself, but the underlying chemical principles that give rise to the observed spectra.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. The key structural features directly influence the data obtained from each analytical technique.

Caption: Molecular structure of 3-Chloro-2-methylpropan-1-ol.

-

NMR: The molecule has four chemically distinct carbon atoms, which should result in four unique signals in the ¹³C NMR spectrum. The proton environments are also distinct, leading to a complex ¹H NMR spectrum with characteristic splitting patterns due to spin-spin coupling.

-

IR: The presence of an O-H bond will produce a strong, broad absorption band. The C-O, C-Cl, and C-H bonds will also show characteristic stretching and bending vibrations.

-

MS: The molecule has a nominal molecular weight of 108.57 g/mol .[1] The presence of a chlorine atom is significant, as the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) will produce a characteristic M+2 peak in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-2-methylpropan-1-ol, both ¹H and ¹³C NMR provide critical connectivity information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. Based on the structure, we anticipate five distinct signals: the hydroxyl proton (-OH), the two diastereotopic protons on C¹, the single proton on C², the two diastereotopic protons on C³, and the three protons of the methyl group (C⁴).

Table 1: Predicted ¹H NMR Data for 3-Chloro-2-methylpropan-1-ol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

|---|---|---|---|---|

| H-C⁴ (CH₃) | ~1.0 | 3H | Doublet (d) | Shielded alkyl group, split by the single proton on C². |

| H-C² (CH) | ~2.0-2.2 | 1H | Multiplet (m) | deshielded by adjacent C¹-OH and C³-Cl. Split by protons on C¹, C³, and C⁴. |

| -OH | Variable (~1.5-3.0) | 1H | Singlet (s, broad) | Chemical shift is concentration and solvent-dependent; typically broad and may not show coupling. |

| H-C¹ (CH₂OH) | ~3.5-3.6 | 2H | Doublet (d) | Diastereotopic protons deshielded by the hydroxyl group, split by the proton on C². |

| H-C³ (CH₂Cl) | ~3.6-3.7 | 2H | Doublet (d) | Diastereotopic protons strongly deshielded by the chlorine atom, split by the proton on C². |

-

Expertise & Causality: The chemical shifts are predicted based on the electronegativity of adjacent functional groups. The chlorine atom and hydroxyl group are electron-withdrawing, causing nearby protons (on C¹ and C³) to be "deshielded" and appear at a higher chemical shift (further downfield) compared to the more shielded methyl protons (C⁴). The complex splitting pattern of the C² proton arises from it being coupled to six neighboring protons on three different carbons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As all four carbon atoms in 3-Chloro-2-methylpropan-1-ol are chemically non-equivalent, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-2-methylpropan-1-ol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C⁴ (CH₃) | ~16-18 | Standard alkyl chemical shift, least deshielded carbon. |

| C² (CH) | ~40-45 | Alkyl methine carbon, slightly deshielded by adjacent groups. |

| C³ (CH₂Cl) | ~48-52 | Methylene carbon significantly deshielded by the attached chlorine atom. |

| C¹ (CH₂OH) | ~65-70 | Methylene carbon significantly deshielded by the attached oxygen atom. |

-

Expertise & Causality: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are heavily influenced by the electronegativity of attached atoms. The carbon bonded to oxygen (C¹) is the most deshielded and appears furthest downfield. The carbon bonded to chlorine (C³) is also significantly deshielded. The methyl carbon (C⁴) is the most shielded, appearing furthest upfield.[3]

Protocol: Acquiring NMR Spectra

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of 3-Chloro-2-methylpropan-1-ol and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[3] Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for calibration.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Insert the tube into the spectrometer. The instrument is then tuned to the correct frequency, and the magnetic field is homogenized ("shimmed") to ensure high resolution.

-

Spectral Processing: A series of radiofrequency pulses are applied to acquire the free induction decay (FID). This raw data is then converted into a frequency-domain spectrum via a Fourier Transform. The resulting spectrum is phase-corrected and baseline-corrected to produce the final, interpretable data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: Characteristic IR Absorptions for 3-Chloro-2-methylpropan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3000 - 2850 | Medium-Strong | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1470, ~1380 | Medium | C-H Bend | Alkyl groups |

| 1080 - 1030 | Strong | C-O Stretch | Primary Alcohol (C-OH) |

| 800 - 600 | Medium-Strong | C-Cl Stretch | Alkyl Halide (-CH₂Cl) |

-

Trustworthiness & Interpretation: The most definitive peak in the IR spectrum of an alcohol is the O-H stretch. Its broadness is a direct result of intermolecular hydrogen bonding, a hallmark of alcohols in the condensed phase.[4] The strong C-O stretch confirms the alcohol classification, and its position is characteristic of a primary alcohol. The C-Cl stretch is typically found in the fingerprint region and provides evidence for the chloro-substituent. Spectral databases, such as those maintained by John Wiley & Sons, can be used to compare the acquired spectrum against a reference.[1]

Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal; this will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid 3-Chloro-2-methylpropan-1-ol directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Chloro-2-methylpropan-1-ol, electron ionization (EI) is a common method.

The molecular ion (M⁺) peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the two stable isotopes of chlorine, two molecular ion peaks will be observed:

-

M⁺: m/z 108 (for C₄H₉³⁵ClO)

-

M+2: m/z 110 (for C₄H₉³⁷ClO)

The ratio of the intensities of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 3-Chloro-2-methylpropan-1-ol

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 110 | [M+2]⁺ | [C₄H₉³⁷ClO]⁺ | Isotopic peak for the molecular ion. |

| 108 | [M]⁺ | [C₄H₉³⁵ClO]⁺ | Molecular Ion. Likely to be of low abundance. |

| 90/92 | [M - H₂O]⁺ | [C₄H₇Cl]⁺ | Loss of water from the molecular ion. |

| 77 | [M - CH₂OH]⁺ | [C₃H₆Cl]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical. |

| 59 | [M - CH₂Cl]⁺ | [C₃H₇O]⁺ | Alpha-cleavage, loss of the chloromethyl radical. |

| 43 | [C₃H₇]⁺ | [CH(CH₃)₂]⁺ | Isopropyl cation, often a stable and abundant fragment. |

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | A common fragment for primary alcohols. |

-

Authoritative Grounding: The fragmentation of primary alcohols under EI-MS is well-documented. Alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) is a highly favored pathway, leading to the loss of the largest alkyl substituent or, in this case, the chloromethyl radical to give the fragment at m/z 59.[5] The loss of water is also a common fragmentation pathway for alcohols.

Caption: Key fragmentation pathways for 3-Chloro-2-methylpropan-1-ol in EI-MS.

Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of 3-Chloro-2-methylpropan-1-ol (e.g., 100 ppm) in a volatile solvent like dichloromethane or methanol.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The compound will travel through the GC column and be separated from the solvent and any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In the EI source, high-energy electrons bombard the molecules, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Integrated Spectroscopic Analysis

While each technique provides valuable information, the true power of spectroscopy lies in the integrated analysis of all data.

-

MS establishes the molecular weight (108/110 amu) and confirms the presence of one chlorine atom.

-

IR confirms the presence of a hydroxyl (-OH) group and the absence of other key functional groups (like a carbonyl C=O).

-

¹³C NMR shows four distinct carbon environments, consistent with the proposed structure.

-

¹H NMR provides the final, detailed piece of the puzzle, showing the connectivity and relative positions of all protons, confirming the 2-methyl and 1-ol arrangement.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of 3-Chloro-2-methylpropan-1-ol.

Safety and Handling

3-Chloro-2-methylpropan-1-ol is a chemical that must be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[8]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[9]

References

-

PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-. National Center for Biotechnology Information. [Link]

-

Chemsrc. (2025). 3-Chloro-2-methyl-1-propanol | CAS#:10317-10-9. [Link]

-

LookChem. (n.d.). 3-Chloro-2-methylpropan-1-ol. [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylpropanal. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

-

Chegg. (2017). Solved Predict the^13C spectra of the. [Link]

-

PubChem. (n.d.). 2-Chloro-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (E)-3-chloro-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Chloro-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (2R)-3-chloro-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 3-Chloro-1-propanol - Optional[1H NMR] - Spectrum. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-chloro-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol. [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 2-chloro-2-methyl-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. [Link]

Sources

- 1. 1-Propanol, 3-chloro-2-methyl- | C4H9ClO | CID 10855403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-methylpropan-1-ol|lookchem [lookchem.com]

- 3. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fishersci.se [fishersci.se]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methylpropan-1-ol from Various Precursors

Abstract

This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of 3-chloro-2-methylpropan-1-ol, a valuable chloroalkanol intermediate in the synthesis of various fine chemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into four distinct and scientifically robust methodologies, each starting from a readily accessible precursor. The presented pathways include: 1) Hydroboration-oxidation of methallyl chloride, 2) Chlorination and subsequent reduction of isobutyraldehyde, 3) Acid-catalyzed ring-opening of isobutylene oxide, and 4) Reduction of 3-chloro-2-methylpropanoic acid. Each section will provide a detailed theoretical background, step-by-step experimental protocols, and a critical analysis of the advantages and limitations of each approach. The causality behind experimental choices is elucidated to provide actionable insights for laboratory application. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative citations.

Introduction

3-Chloro-2-methylpropan-1-ol is a bifunctional molecule containing both a primary alcohol and a primary alkyl chloride. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the introduction of the 2-methyl-3-chloropropyl moiety. Its applications span from the synthesis of complex organic molecules to the development of novel pharmaceutical agents. The selection of an appropriate synthetic route is contingent upon factors such as precursor availability, desired scale, and the specific requirements for purity and yield. This guide aims to equip the modern chemist with a detailed understanding of the most practical and efficient methods for the synthesis of this important chloroalkanol.

Synthesis Pathway I: Hydroboration-Oxidation of Methallyl Chloride

This pathway offers a regioselective approach to the anti-Markovnikov hydration of an alkene, ensuring the formation of the desired primary alcohol.

Theoretical Background

The hydroboration-oxidation of alkenes is a two-step reaction that results in the net addition of water across the double bond.[1][2] The first step, hydroboration, involves the addition of a borane reagent, typically borane-tetrahydrofuran complex (BH₃·THF), across the carbon-carbon double bond. This addition is regioselective, with the boron atom adding to the less sterically hindered carbon of the double bond.[3] In the case of methallyl chloride (3-chloro-2-methyl-1-propene), the boron will preferentially add to the terminal carbon (C1). The reaction proceeds through a four-membered ring transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond.

The second step is the oxidation of the resulting organoborane intermediate. Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol.[1] This oxidation step proceeds with retention of configuration, meaning the newly formed hydroxyl group will have the same stereochemical orientation as the boron atom it replaced.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Workflow for the synthesis of 3-Chloro-2-methylpropan-1-ol from Methallyl Chloride."

Experimental Protocol

Materials:

-

Methallyl chloride (3-chloro-2-methyl-1-propene)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (3 M aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Hydroboration:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methallyl chloride (1 equivalent) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex (1.1 equivalents of BH₃) to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (3 equivalents).

-

Following the base addition, add 30% hydrogen peroxide (3 equivalents) dropwise, ensuring the temperature does not exceed 40 °C. The addition is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-chloro-2-methylpropan-1-ol.

-

Discussion

-

Advantages: This method is highly regioselective for the anti-Markovnikov product, providing the desired primary alcohol with high purity. The reaction conditions are generally mild.

-

Disadvantages: Borane reagents are sensitive to air and moisture, requiring the use of anhydrous solvents and an inert atmosphere. Hydrogen peroxide is a strong oxidizing agent and must be handled with care. The presence of the chloro-substituent on the starting material might have a minor electronic effect on the regioselectivity, but steric factors are expected to dominate, leading to the desired product.[4]

Synthesis Pathway II: From Isobutyraldehyde via Chlorination and Reduction

This two-step pathway involves the initial α-chlorination of an aldehyde followed by reduction of the carbonyl group.

Theoretical Background

The first step is the α-chlorination of isobutyraldehyde (2-methylpropanal).[5] This can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). The reaction proceeds via an enol or enolate intermediate, with the chlorine atom substituting the α-hydrogen. The resulting α-chloro aldehyde, 2-chloro-2-methylpropanal, is then reduced to the corresponding primary alcohol.

The second step is the reduction of the aldehyde functionality in 2-chloro-2-methylpropanal to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable and selective reducing agent for this transformation.[6] It is a mild reducing agent that will selectively reduce aldehydes and ketones in the presence of other functional groups like alkyl halides. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the work-up to yield the final alcohol.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Workflow for the synthesis of 3-Chloro-2-methylpropan-1-ol from Isobutyraldehyde."

Experimental Protocol

Part A: Synthesis of 2-Chloro-2-methylpropanal [7]

Materials:

-

Isobutyraldehyde (2-methylpropanal)

-

Sulfuryl chloride (SO₂Cl₂)

-

Round-bottom flask, dropping funnel, condenser

Procedure:

-

To a two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser, add isobutyraldehyde (1 equivalent).

-

Slowly add sulfuryl chloride (1 equivalent) dropwise from the addition funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture at 45 °C for 1.5 hours, then stir at room temperature for an additional 2.5 hours.

-

The crude 2-chloro-2-methylpropanal can be purified by distillation under reduced pressure.

Part B: Reduction of 2-Chloro-2-methylpropanal

Materials:

-

2-Chloro-2-methylpropanal

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-chloro-2-methylpropanal (1 equivalent) in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

In a separate beaker, dissolve sodium borohydride (1.1 equivalents) in a small amount of cold water.

-

Slowly add the sodium borohydride solution to the stirred aldehyde solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude 3-chloro-2-methylpropan-1-ol can be purified by distillation.

Discussion

-

Advantages: This route utilizes readily available and inexpensive starting materials. The reduction step with NaBH₄ is generally high-yielding and easy to perform.

-

Disadvantages: The chlorination of isobutyraldehyde can produce byproducts, including di-chlorinated species and aldol condensation products, which may complicate purification. The handling of corrosive and toxic reagents like sulfuryl chloride or chlorine gas requires appropriate safety precautions.

Synthesis Pathway III: Ring-Opening of Isobutylene Oxide

This pathway involves the nucleophilic attack of a chloride ion on a protonated epoxide, leading to the formation of a chlorohydrin.

Theoretical Background

The acid-catalyzed ring-opening of epoxides is a common method for the synthesis of 1,2-difunctionalized compounds.[8] In this case, isobutylene oxide (2,2-dimethyloxirane) is treated with a source of chloride ions, typically hydrochloric acid (HCl). The reaction begins with the protonation of the epoxide oxygen by the acid, which makes the epoxide a better electrophile and facilitates nucleophilic attack.

The regioselectivity of the nucleophilic attack depends on the reaction conditions and the structure of the epoxide. Under acidic conditions, the reaction has characteristics of both Sₙ1 and Sₙ2 mechanisms.[8] For a tertiary epoxide like isobutylene oxide, the nucleophile (Cl⁻) will preferentially attack the more substituted carbon atom due to the partial positive charge stabilization by the two methyl groups in the transition state. This will lead to the formation of 1-chloro-2-methyl-2-propanol as the major product. To obtain the desired 3-chloro-2-methylpropan-1-ol, which results from attack at the less substituted carbon, reaction conditions would need to favor an Sₙ2-like mechanism. While attack at the more substituted carbon is generally favored, some amount of the desired primary chloride may be formed, especially if steric hindrance at the tertiary center is significant.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Regioselectivity in the ring-opening of Isobutylene Oxide with HCl."

Experimental Protocol

Materials:

-

Isobutylene oxide (2,2-dimethyloxirane)

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Cool a solution of isobutylene oxide (1 equivalent) in diethyl ether in an ice-salt bath to -10 °C.

-

Slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Carefully neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The product mixture, containing both 1-chloro-2-methyl-2-propanol and 3-chloro-2-methylpropan-1-ol, will require careful fractional distillation or chromatographic separation to isolate the desired isomer.

Discussion

-

Advantages: This is a direct, one-step synthesis from a commercially available epoxide.

-

Disadvantages: The primary challenge of this route is the regioselectivity. The major product is expected to be the isomeric 1-chloro-2-methyl-2-propanol.[8] Separation of the two isomers can be difficult due to their similar boiling points, potentially leading to low yields of the desired product.

Synthesis Pathway IV: Reduction of 3-Chloro-2-methylpropanoic Acid

This pathway involves the reduction of a carboxylic acid to a primary alcohol.

Theoretical Background

The reduction of carboxylic acids to primary alcohols requires a strong reducing agent, as carboxylic acids are relatively unreactive towards nucleophilic attack. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[9][10] The reaction proceeds in several steps. First, an acid-base reaction occurs between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt. Then, the carboxylate is reduced to an aldehyde, which is immediately further reduced to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, due to the high reactivity of LiAlH₄ with protic solvents. A final aqueous acidic workup is required to protonate the resulting alkoxide and decompose the aluminum salts.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Workflow for the synthesis of 3-Chloro-2-methylpropan-1-ol from its corresponding carboxylic acid."

Experimental Protocol

Materials:

-

3-Chloro-2-methylpropanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Dilute sulfuric acid (e.g., 1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reduction:

-

To a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-chloro-2-methylpropanoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete (monitored by TLC).

-

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This should produce a granular precipitate of aluminum salts.

-

Filter the mixture through a pad of Celite and wash the precipitate with diethyl ether.

-

Combine the filtrate and the ether washings and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude alcohol can be purified by distillation.

-

Discussion

-

Advantages: The reduction of carboxylic acids with LiAlH₄ is a reliable and high-yielding reaction.

-

Disadvantages: LiAlH₄ is a highly reactive and pyrophoric reagent that must be handled with extreme care under anhydrous conditions. The precursor, 3-chloro-2-methylpropanoic acid, may need to be synthesized, adding an extra step to the overall process. One potential route to the acid is the hydrochlorination of methacrylic acid.

Comparative Analysis of Synthesis Pathways

| Pathway | Precursor | Key Transformation | Advantages | Disadvantages |

| I | Methallyl Chloride | Hydroboration-Oxidation | High regioselectivity for the desired primary alcohol. | Requires handling of air and moisture-sensitive borane reagents. |

| II | Isobutyraldehyde | α-Chlorination, then Reduction | Inexpensive and readily available starting materials. | Potential for byproduct formation during chlorination; use of hazardous reagents. |

| III | Isobutylene Oxide | Acid-Catalyzed Ring-Opening | Direct, one-step synthesis. | Poor regioselectivity, leading to a mixture of isomers that are difficult to separate. |

| IV | 3-Chloro-2-methylpropanoic Acid | Reduction with LiAlH₄ | High-yielding and reliable reduction. | Requires the use of highly reactive and hazardous LiAlH₄; precursor may require separate synthesis. |

Conclusion

This guide has detailed four distinct and viable synthetic pathways for the production of 3-chloro-2-methylpropan-1-ol. The choice of the optimal route will depend on the specific needs of the researcher or organization, taking into account factors such as precursor availability, cost, scale, safety considerations, and the desired purity of the final product. The hydroboration-oxidation of methallyl chloride (Pathway I) offers excellent regioselectivity, while the route from isobutyraldehyde (Pathway II) is economically attractive. The ring-opening of isobutylene oxide (Pathway III) is direct but suffers from poor regioselectivity. Finally, the reduction of 3-chloro-2-methylpropanoic acid (Pathway IV) is a robust method, provided the precursor is accessible and the handling of LiAlH₄ is manageable. By understanding the nuances of each pathway, chemists can make informed decisions to efficiently synthesize this valuable chloroalkanol intermediate.

References

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

-

askIITians. (2019, April 29). explain that hydroboration reaction is regioselective. Retrieved from [Link]

-

Periodic Chemistry. (2018, September 9). Alkene Hydroboration/Oxidation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US2418093A - Reaction between hydrogen chloride and isobutylene.

-

Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-chloro-2-methyl-3-phenylpropanoic acid. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1- Methylcyclo. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Redalyc. (n.d.). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. Retrieved from [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-3-Chloro-2-methylpropanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime.

- Google Patents. (n.d.). CN101333163A - A kind of preparation method of 3-chloropropionate.

-

PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

-

Studylib. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

YouTube. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, June 17). 2-Chloro-2-methylpropanal , 2-クロロ-2-メチルプロパナル. Retrieved from [Link]

- Google Patents. (n.d.). CN102229522B - Method for preparing 1-chloro-2-methyl-2-propanol.

- Google Patents. (n.d.). CN1456544A - Methallyl chloride synthetic process and apparatus thereof.

- Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.

-

ResearchGate. (n.d.). Mechanism of Isobutylene Polymerization: Quantum Chemical Insight into AlCl 3 /H 2 O-Catalyzed Reactions. Retrieved from [Link]

-

Studylib. (n.d.). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylpropanal. Retrieved from [Link]

-

Redalyc. (n.d.). hydroboration, a brief historical review through mechanistic views, part i: alkyl. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanol, 3-chloro-2-methyl-. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. Retrieved from [Link]

-

ResearchGate. (2016, May 18). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. periodicchemistry.com [periodicchemistry.com]

- 4. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Chloro-2-methylpropanal , 2-クロロ-2-メチルプロパナル [orgspectroscopyint.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (CAS: 110963-63-8): A Key Pharmaceutical Intermediate

Foreword: Clarification of Scope

This technical guide is focused on the physical and chemical properties of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole , with the Chemical Abstracts Service (CAS) number 110963-63-8 . It is crucial to note that the initially provided CAS number, 10317-10-9, corresponds to 3-Chloro-2-methyl-1-propanol, a distinct chemical entity. The detailed requirements of this guide, aimed at drug development professionals, strongly indicate that the intended subject is the pharmaceutically significant benzimidazole derivative. This compound is a critical intermediate in the synthesis of Bilastine, a second-generation H1 antihistamine. This document proceeds with a comprehensive analysis of this key intermediate, providing the in-depth technical details required for its effective utilization in a research and development setting.

Executive Summary

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is a heterocyclic organic compound of significant interest to the pharmaceutical industry.[1] Its molecular architecture, featuring a benzimidazole core, a piperidine moiety, and an ethoxyethyl side chain, makes it a pivotal building block in the synthesis of Bilastine.[2][3] This guide provides a detailed examination of its chemical and physical properties, a plausible synthesis pathway with experimental details, analytical methodologies for quality control, and essential safety and handling protocols. The information herein is curated to support researchers and scientists in optimizing its use in drug discovery and development workflows.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a pharmaceutical intermediate are critical for its handling, reaction optimization, and formulation. 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is typically supplied as a white to off-white crystalline powder.[2][4] It exhibits good stability at room temperature and is soluble in many organic solvents.[2][4]

Key Physicochemical Data

A summary of the core physicochemical properties is presented in Table 1. These values are a combination of experimentally derived and predicted data, providing a robust profile for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 110963-63-8 | [5] |

| Molecular Formula | C₁₆H₂₃N₃O | [5][6] |

| Molecular Weight | 273.37 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Boiling Point | 452.2 °C at 760 mmHg (Predicted) | [7] |

| Density | ~1.18 g/cm³ (Predicted) | [7] |

| Flash Point | 227.3 °C (Predicted) | [7] |

| pKa | 10.02 ± 0.10 (Predicted) | [7] |

| XLogP3 | 1.7 - 2.73 | [5][7] |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [2] |

| Storage | 2-8°C, protected from light in airtight containers | [1] |

Structural Elucidation and Spectral Data

The structural integrity of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is confirmed through various spectroscopic techniques. While specific, fully assigned spectra are often proprietary, the expected spectral characteristics are well-understood based on the compound's functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, the aliphatic protons of the piperidine and ethoxyethyl groups, and a broad singlet for the piperidine N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR would display distinct signals for the aromatic carbons of the benzimidazole core, as well as the aliphatic carbons of the piperidine and ethoxyethyl chains.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching (piperidine), C-H stretching (aromatic and aliphatic), C=N stretching (imidazole), and C-O-C stretching (ether linkage).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ at approximately m/z 274.19, consistent with its molecular formula.

Synthesis and Mechanistic Considerations

The synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.[3] The general strategy involves the formation of the benzimidazole core followed by the introduction of the piperidine and ethoxyethyl moieties.

Synthetic Workflow Diagram

Caption: General synthetic workflow for 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established benzimidazole synthesis methodologies.[2]

Step 1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole

-

To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., polyphosphoric acid), add piperidine-4-carboxylic acid hydrochloride (1.05 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude 2-(piperidin-4-yl)-1H-benzimidazole.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole

-

Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of 2-(piperidin-4-yl)-1H-benzimidazole (1.0 eq) in anhydrous DMF dropwise to the suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add 1-bromo-2-ethoxyethane (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product.

Analytical Quality Control

Ensuring the purity and identity of 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole is paramount for its use in GMP (Good Manufacturing Practice) synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

HPLC Method for Purity Assessment

While a specific monograph for this intermediate may not be publicly available, a stability-indicating HPLC method can be developed based on methods used for the final API, Bilastine.[8][9]

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic system of an aqueous buffer (e.g., formic acid or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A 50:50 (v/v) ratio of formic acid and methanol has been reported for Bilastine analysis.[8] |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 215 nm or 282 nm[8][9] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Method Validation Considerations (per ICH Q2(R1))

A robust analytical method for this intermediate should be validated for:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, starting materials).

-

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this molecule is governed by its key functional groups:

-

Piperidine Nitrogen: The secondary amine in the piperidine ring is nucleophilic and can undergo further alkylation, acylation, or other reactions typical of secondary amines.

-

Benzimidazole Ring: This aromatic heterocyclic system is generally stable but can participate in electrophilic substitution reactions under certain conditions. The nitrogen atoms can also be protonated in acidic media.

Stability Profile

The compound is reported to be stable at room temperature.[2][4] For long-term storage, it is recommended to keep it at 2-8°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1] Forced degradation studies, typically part of API development, would involve exposing the intermediate to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation pathways and products.

Safety and Handling

As a pharmaceutical intermediate with potential biological activity, 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole should be handled with appropriate care.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[12]

-

First Aid Measures:

-

Toxicity: While specific toxicity data for this intermediate is not widely published, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] It is also reported to cause skin and serious eye irritation.[11] The hydrochloride salt of the final drug, Bilastine, has an oral LD50 in rats of >2000 mg/kg.[13]

Conclusion

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (CAS: 110963-63-8) is a well-defined chemical entity with a critical role in the pharmaceutical supply chain. Its physical and chemical properties are well-suited for its application as a key intermediate in the synthesis of Bilastine. A thorough understanding of its synthesis, analytical control, and handling, as outlined in this guide, is essential for its efficient and safe use in drug development. The methodologies and data presented here provide a solid foundation for researchers and scientists working to advance antihistamine therapies and other potential applications of this versatile benzimidazole scaffold.

References

-

A new stability indicating RP-HPLC method for determination of Bilastine in bulk and pharmaceutical formulation. (n.d.). Research Journal of Pharmacy and Technology. [Link]

- Method for determining related substances of bilastine intermediate by using high-performance liquid chromatography. (n.d.).

-

Cas 110963-63-8, 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. (n.d.). Lookchem. [Link]

-

Understanding the Synthesis and Application of 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-(2-Ethoxy-ethyl)-2-piperidin-4-YL-1H-benzimidazole. (n.d.). PubChem. [Link]

-

CAS No : 110963-63-8 | Product Name : 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole. (n.d.). Pharmaffiliates. [Link]

-

MATERIAL SAFETY DATA SHEETS BILASTINE PIPERIDINE IMPURITY. (n.d.). Cleanchem Laboratories. [Link]

-

1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole. (2024, April 9). ChemBK. [Link]

-

CAS 110963-63-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Pharmacompass. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. jchr.org [jchr.org]

- 4. chembk.com [chembk.com]

- 5. 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | C16H23N3O | CID 13808361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-Ethoxy-ethyl)-2-piperidin-4-yl-1H-benzimidazole | 110963-63-8 [chemicalbook.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. CN103760260A - Method for determining related substances of bilastine intermediate by using high-performance liquid chromatography - Google Patents [patents.google.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. tlcstandards.com [tlcstandards.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]

The Solubility Profile of 3-Chloro-2-methylpropan-1-ol: A Technical Guide for Pharmaceutical Development

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-chloro-2-methylpropan-1-ol in a range of organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, offers predictive data, and provides actionable experimental protocols. As a critical pharmaceutical intermediate, understanding the solubility of 3-chloro-2-methylpropan-1-ol is paramount for optimizing reaction conditions, purification processes, and formulation development.[1]

Understanding the Molecular Landscape of 3-Chloro-2-methylpropan-1-ol

3-Chloro-2-methylpropan-1-ol (C₄H₉ClO) is a bifunctional molecule featuring both a hydroxyl (-OH) group and a chloro (-Cl) group. This unique structure imparts a moderate polarity and the capacity for hydrogen bonding, which are key determinants of its solubility.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol |

| Density | 1.05 g/cm³ (approx.) |

| Boiling Point | 167 °C at 760 mmHg |

| Flash Point | 76.5 °C |

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the chloro group and the alkyl backbone contribute to van der Waals interactions with non-polar solvents. This duality suggests a broad, yet nuanced, solubility profile across different solvent classes.

Predictive Solubility Analysis via Hansen Solubility Parameters (HSP)

In the absence of extensive experimental solubility data for 3-chloro-2-methylpropan-1-ol, the Hansen Solubility Parameter (HSP) model provides a robust predictive framework. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvents:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller "distance" (Ra) between the HSP of the solute and a solvent in the three-dimensional Hansen space indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for 3-Chloro-2-methylpropan-1-ol

The HSP for 3-chloro-2-methylpropan-1-ol were estimated using the group contribution method, a widely accepted predictive technique.[2][3][4][5]

Molecular Structure Breakdown for Group Contribution:

-

1 x -CH₃ group

-

1 x >CH- group

-

1 x -CH₂- group

-

1 x -OH group

-

1 x -Cl group

Based on established group contribution values, the estimated HSP for 3-chloro-2-methylpropan-1-ol are presented in the table below.

| Hansen Parameter | Estimated Value (MPa⁰.⁵) |

| δd (Dispersion) | 16.5 |

| δp (Polar) | 7.5 |

| δh (Hydrogen Bonding) | 12.0 |

Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of 3-chloro-2-methylpropan-1-ol in a range of organic solvents based on the calculated HSP distance (Ra). A lower Ra value suggests better solubility.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 10.6 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 7.7 | Very High |

| Isopropanol | 15.8 | 6.1 | 16.4 | 4.9 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 5.9 | Very High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.8 | Very High |